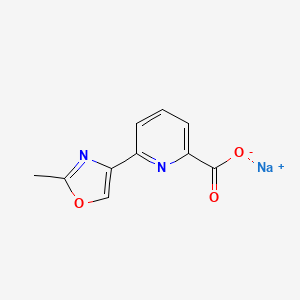
Sodium;6-(2-methyl-1,3-oxazol-4-yl)pyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Sodium;6-(2-methyl-1,3-oxazol-4-yl)pyridine-2-carboxylate is a useful research compound. Its molecular formula is C10H7N2NaO3 and its molecular weight is 226.167. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Sodium;6-(2-methyl-1,3-oxazol-4-yl)pyridine-2-carboxylate is a heterocyclic compound that has gained attention due to its potential biological activities. This article examines its pharmacological properties, including antibacterial, antifungal, antiviral activities, and its mechanisms of action based on various studies.
- Molecular Formula : C10H7N2NaO
- Molecular Weight : 196.16 g/mol
- Structure : The compound features a pyridine ring substituted with a carboxylate group and an oxazole moiety, which is critical for its biological activity.
Antibacterial Activity
This compound has demonstrated significant antibacterial properties. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
| Bacillus subtilis | 4.69 - 22.9 µM |
| Pseudomonas aeruginosa | 13.40 - 137.43 µM |
The compound's ability to inhibit bacterial growth is attributed to its interaction with bacterial cell membranes and interference with metabolic pathways .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity against various fungal strains, including Candida albicans.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16.69 - 78.23 µM |
| Fusarium oxysporum | 56.74 - 222.31 µM |
The antifungal mechanism may involve the disruption of fungal cell wall synthesis or function .
Antiviral Activity
Recent studies have explored the antiviral potential of this compound. It has been evaluated for its efficacy against viruses such as HSV-1 (Herpes Simplex Virus).
In vitro tests revealed that the compound acts as a neuraminidase inhibitor with an IC50 value of approximately 50 μM against certain viral strains . The introduction of the oxazole group enhances the compound's ability to inhibit viral replication.
The biological activities of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The lipophilic nature of the oxazole and pyridine rings allows the compound to integrate into bacterial and fungal membranes, leading to increased permeability and cell death.
- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways essential for bacterial and fungal survival.
- Immune Modulation : Studies suggest that this compound may modulate immune responses, enhancing host defense mechanisms against infections .
Case Studies
A notable study involved administering this compound in animal models to evaluate its therapeutic potential in treating infections caused by resistant bacterial strains. The results indicated a significant reduction in bacterial load compared to controls, highlighting its potential as an alternative treatment option in antibiotic-resistant scenarios .
Eigenschaften
IUPAC Name |
sodium;6-(2-methyl-1,3-oxazol-4-yl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3.Na/c1-6-11-9(5-15-6)7-3-2-4-8(12-7)10(13)14;/h2-5H,1H3,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHQYHPTYTZRQL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=NC(=CC=C2)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N2NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














